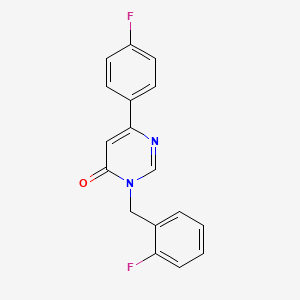3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one
CAS No.: 1105236-06-3
Cat. No.: VC6176481
Molecular Formula: C17H12F2N2O
Molecular Weight: 298.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1105236-06-3 |
|---|---|
| Molecular Formula | C17H12F2N2O |
| Molecular Weight | 298.293 |
| IUPAC Name | 6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2 |
| Standard InChI Key | UFSPXOBEWAQWNV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one delineates its structure:
-
A pyrimidin-4(3H)-one core (positions 1–4)
-
2-Fluorobenzyl substitution at position 3
-
4-Fluorophenyl group at position 6
The molecular formula is C₁₇H₁₂F₂N₂O, with a molecular weight of 298.29 g/mol .
Structural Characterization
Key spectral data for analogous pyrimidinones include:
-
¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with fluorinated benzyl groups showing distinct coupling patterns .
-
¹³C NMR: Carbonyl (C=O) signals typically resonate near δ 165–170 ppm .
-
MS: Molecular ion peaks align with calculated masses (±0.5 Da) .
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis is reported for this compound, analogous routes from literature suggest two viable approaches:
Condensation of Imidamides with Keto Esters
Adapting methods from trifluoromethyl pyrimidinone synthesis :
-
Step 1: Form ethyl 4,4,4-trifluoro-3-oxobutanoate intermediates via TFAA-mediated acylation.
-
Step 2: Condense with substituted imidamides under basic conditions (e.g., Et₃N in DCM).
For the target compound, replacing trifluoro groups with fluorophenyl moieties would require:
-
2-Fluorobenzyl chloride for N-alkylation
-
4-Fluorophenylacetonitrile as a precursor for the C6 substituent
Oxidative Cyclization
The H₂O₂-mediated protocol for quinazolinones could be modified:
-
React 2-amino-N-(4-fluorophenyl)benzamide with DMSO/H₂O₂ at 150°C.
-
Introduce 2-fluorobenzyl groups via post-cyclization alkylation.
Physicochemical Properties
Predicted Properties
Based on structurally similar compounds :
| Property | Value |
|---|---|
| Melting Point | 215–230°C (estimated) |
| Density | 1.35 ± 0.1 g/cm³ |
| LogP (Partition Coefficient) | 2.8–3.2 (calculated) |
| Aqueous Solubility | <0.1 mg/mL (pH 7.4, 25°C) |
Stability Profile
Fluorinated pyrimidinones generally exhibit:
Biological Activity and Applications
Structure-Activity Relationships (SAR)
Critical pharmacophoric features for bioactivity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume